

Application Notes and Protocols for X-ray Crystallography of Isoapoptolidin

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Compound of Interest

Compound Name: *Isoapoptolidin*

Cat. No.: *B15600765*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the three-dimensional structure of **Isoapoptolidin** using single-crystal X-ray diffraction. The information is compiled from the published crystal structure and is intended to guide researchers in the replication of this experiment and in the structural analysis of related macrolide compounds.

Summary of Crystallographic Data

The following table summarizes the key quantitative data from the single-crystal X-ray diffraction analysis of **Isoapoptolidin**.

Parameter	Value
Crystal Data	
Formula	C ₅₈ H ₉₆ O ₂₁
Formula Weight	1145.35
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	12.345(6)
b (Å)	18.901(8)
c (Å)	28.99(1)
V (Å ³)	6762(5)
Z	4
Dcalc (g/cm ³)	1.125
Crystal Size (mm)	0.40 x 0.10 x 0.10
Data Collection	
Radiation	MoKα (λ = 0.71073 Å)
Temperature (K)	100(2)
2θmax (°)	46.5
Reflections Collected	49603
Unique Reflections	9811
R(int)	0.098
Refinement	
R ₁ (F) [I>2σ(I)]	0.089
wR ₂ (F ²) (all data)	0.223
Goodness-of-fit (S)	1.04

Experimental Protocol

This protocol outlines the key steps for obtaining and analyzing crystals of **Isoapoptolidin** suitable for X-ray diffraction studies.

1. Crystallization

- Method: Vapor diffusion.
- Procedure: Crystals of **Isoapoptolidin** were grown by slow evaporation from a solution of methanol.
- Details: While the specific concentrations and conditions for the vapor diffusion setup (e.g., precipitant solution, temperature) are not detailed in the primary literature, a typical starting point would involve dissolving **Isoapoptolidin** in a minimal amount of methanol and allowing the solvent to slowly evaporate in a sealed container with a less volatile precipitant.

2. Data Collection

- Instrumentation: A Bruker SMART CCD 1000 diffractometer was utilized for data collection.
- X-ray Source: The instrument was equipped with a graphite-monochromated MoK α radiation source.
- Temperature: The crystal was maintained at a temperature of 100(2) K during data collection to minimize thermal vibrations and potential radiation damage.
- Data Acquisition: A series of frames were collected with an omega scan width of 0.3° and an exposure time of 30 seconds per frame.

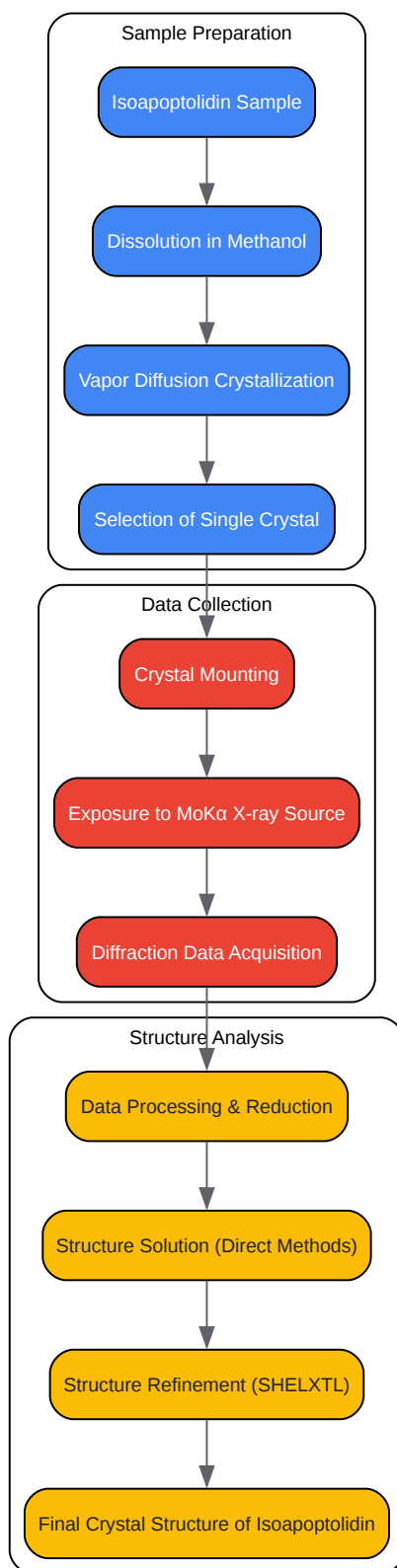
3. Structure Solution and Refinement

- Software: The SHELXTL software package was used for structure solution and refinement.
- Structure Solution: The structure was solved by direct methods.
- Refinement: The structure was refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and

refined using a riding model.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for the X-ray crystallography of **Isoapoptolidin**.



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Caption: Experimental workflow for **Isoapoptolidin** X-ray crystallography.

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